5-Fluoro-1H-indol-6-amine
Overview
Description
5-Fluoro-1H-indol-6-amine is a compound with potential relevance in various fields due to its structural specificity and chemical reactivity. Its importance is underscored by research into its synthesis, properties, and applications in materials science and pharmaceuticals, excluding its drug use and side effects.
Synthesis Analysis
The synthesis of indole derivatives, including those structurally related to 5-Fluoro-1H-indol-6-amine, often involves complex reactions such as the Diels-Alder cycloaddition followed by cyclization and derivatization processes. For example, Lovel Kukuljan et al. (2016) outlined the synthesis of 5-methyl-6-acetyl substituted indole and gramine, employing a Diels-Alder reaction, acid-catalyzed cyclization, and Mannich reaction for derivatization (Kukuljan, Kranjc, & Perdih, 2016).
Molecular Structure Analysis
The molecular structure of indole derivatives reveals interactions such as hydrogen bonds and π-π interactions crucial for their stability and reactivity. The structures determined by X-Ray diffraction analysis show how molecular interactions influence the compound's stability and properties.
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including aminooxygenation, which has been used to synthesize chiral substituted indolines on a multigram scale, demonstrating the compound's versatility in synthetic chemistry (Sequeira, Bovino, Chipre, & Chemler, 2012).
Scientific Research Applications
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
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Antiviral Activity : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives, have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Anti-inflammatory Activity : Indole derivatives also have anti-inflammatory properties . Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
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Anticancer Activity : Indole derivatives have shown potential as anticancer agents . They have been applied as biologically active compounds for the treatment of cancer cells .
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Anti-HIV Activity : Some novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activity .
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Antioxidant Activity : Indole derivatives possess antioxidant properties , which can help protect cells from damage.
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Antimicrobial Activity : Indole derivatives have shown antimicrobial activities, which can be useful in the treatment of various infections .
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Antiviral Activity : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives, have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Anti-inflammatory Activity : Indole derivatives also have anti-inflammatory properties . Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
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Anticancer Activity : Indole derivatives have shown potential as anticancer agents . They have been applied as biologically active compounds for the treatment of cancer cells .
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Anti-HIV Activity : Some novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activity .
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Antioxidant Activity : Indole derivatives possess antioxidant properties , which can help protect cells from damage.
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Antimicrobial Activity : Indole derivatives have shown antimicrobial activities, which can be useful in the treatment of various infections .
Future Directions
Indole derivatives, including 5-Fluoro-1H-indol-6-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles, including 5-Fluoro-1H-indol-6-amine, is still a central theme in organic synthesis .
properties
IUPAC Name |
5-fluoro-1H-indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUNYWQSRORGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567086 | |
Record name | 5-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-indol-6-amine | |
CAS RN |
121716-63-0 | |
Record name | 5-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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